molecular formula C11H11NO B12620274 4-(1-Hydroxy-2-methylprop-2-en-1-yl)benzonitrile CAS No. 911850-46-9

4-(1-Hydroxy-2-methylprop-2-en-1-yl)benzonitrile

Cat. No.: B12620274
CAS No.: 911850-46-9
M. Wt: 173.21 g/mol
InChI Key: DDKISWSWOUOTHI-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-2-methylprop-2-en-1-yl)benzonitrile is an organic compound with the molecular formula C10H11NO. It is a derivative of benzonitrile, featuring a hydroxy group and a methylprop-2-en-1-yl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-2-methylprop-2-en-1-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime, which is then dehydrated to yield the nitrile . Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .

Industrial Production Methods

Industrial production of this compound typically involves the ammoxidation of toluene derivatives or the cyanation of benzene halides. These methods are advantageous due to their scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-2-methylprop-2-en-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of 4-(1-Oxo-2-methylprop-2-en-1-yl)benzonitrile.

    Reduction: Formation of 4-(1-Amino-2-methylprop-2-en-1-yl)benzonitrile.

    Substitution: Formation of various substituted benzonitriles depending on the electrophile used.

Scientific Research Applications

4-(1-Hydroxy-2-methylprop-2-en-1-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Hydroxy-2-methylprop-2-en-1-yl)benzonitrile involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Hydroxy-2-methylpropan-2-yl)benzonitrile
  • 4-(1-Hydroxy-2-methylprop-2-enyl)benzonitrile
  • 4-[(1-methylprop-2-en-1-yl)oxy]benzoic acid

Uniqueness

4-(1-Hydroxy-2-methylprop-2-en-1-yl)benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

911850-46-9

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4-(1-hydroxy-2-methylprop-2-enyl)benzonitrile

InChI

InChI=1S/C11H11NO/c1-8(2)11(13)10-5-3-9(7-12)4-6-10/h3-6,11,13H,1H2,2H3

InChI Key

DDKISWSWOUOTHI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C1=CC=C(C=C1)C#N)O

Origin of Product

United States

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